molecular formula C46H69N5O16S B13718946 (S,R.S)-AHPC-PEG8-NHS ester

(S,R.S)-AHPC-PEG8-NHS ester

Cat. No.: B13718946
M. Wt: 980.1 g/mol
InChI Key: FROVIXFLHMSAQR-ISMBDAAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R.S)-AHPC-PEG8-NHS ester is a synthetic building block critical for the construction of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degraders . This bifunctional molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is connected via a PEG8 spacer to a reactive N-hydroxysuccinimide (NHS) ester terminus . The core application of this compound is in the recruitment of the cell's natural protein degradation machinery to a protein of interest. Researchers utilize the reactive NHS ester group to form stable amide bonds with primary amines on target protein-binding molecules, thereby creating a heterobifunctional PROTAC . The resulting chimera binds simultaneously to the E3 ligase and the target protein, inducing ubiquitination and subsequent proteasomal degradation of the target . The integrated PEG8 spacer is a key feature that significantly increases the aqueous solubility of the final PROTAC molecule, which is often a challenge in drug discovery . Furthermore, the length and flexibility of the PEG8 linker are crucial for facilitating the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein . This makes (S,R.S)-AHPC-PEG8-NHS ester an invaluable tool for parallel synthesis, enabling the rapid generation of PROTAC libraries with variations in linker length and composition to optimize degradation efficiency . With a molecular formula of C46H69N5O16S and a molecular weight of 980.2 g/mol, it is characterized by a purity of typically 98% or higher and should be stored at -20°C to maintain stability . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C46H69N5O16S

Molecular Weight

980.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C46H69N5O16S/c1-33-42(68-32-48-33)35-7-5-34(6-8-35)30-47-44(57)37-29-36(52)31-50(37)45(58)43(46(2,3)4)49-38(53)11-13-59-15-17-61-19-21-63-23-25-65-27-28-66-26-24-64-22-20-62-18-16-60-14-12-41(56)67-51-39(54)9-10-40(51)55/h5-8,32,36-37,43,52H,9-31H2,1-4H3,(H,47,57)(H,49,53)/t36-,37+,43-/m1/s1

InChI Key

FROVIXFLHMSAQR-ISMBDAAJSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of (S,R.S)-AHPC-PEG8-NHS ester primarily involves the coupling of a VHL ligand derivative (AHPC) with an NHS-activated PEG8 linker. The NHS ester is pre-activated on the PEG8 chain, which is then conjugated to the ligand under controlled conditions to preserve NHS reactivity and achieve high coupling efficiency.

Key Reaction Conditions

Parameter Description
pH Neutral to slightly alkaline (7.2–9.0) to optimize amide bond formation and NHS ester stability
Solvent Organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM)
Base Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine (Py) to facilitate coupling
Temperature Room temperature or slightly cooled conditions to prevent NHS ester hydrolysis
Reaction time 3–24 hours depending on substrate properties and reaction monitoring
Moisture control Strictly anhydrous conditions; reagent stored at -20°C with desiccants

The NHS ester group is highly moisture-sensitive and hydrolyzes rapidly in aqueous or humid environments, leading to loss of reactivity. Therefore, the PEG8-NHS ester reagent is dissolved immediately prior to use in anhydrous organic solvents, and stock solutions are generally avoided.

Stepwise Preparation Protocol

  • Preparation of NHS-Activated PEG8 Linker
    The PEG8 linker is first activated with N-hydroxysuccinimide under carbodiimide-mediated coupling conditions to form the NHS ester. This intermediate is purified and stored under dry, cold conditions.

  • Coupling with VHL Ligand (AHPC)

    • The VHL ligand containing a free amine group is dissolved in anhydrous DMF or DMSO.
    • A base such as triethylamine is added to maintain a slightly alkaline pH.
    • The NHS-activated PEG8 ester is added in a stoichiometric ratio (1:1 or 2:1 NHS ester to amine equivalents) under stirring.
    • The reaction mixture is maintained at room temperature or on ice for 3–24 hours, depending on the reaction kinetics.
    • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Isolation and Purification

    • Upon completion, the reaction mixture undergoes standard organic workup procedures such as extraction, washing, and drying.
    • The crude product is purified by column chromatography or preparative HPLC to isolate pure (S,R.S)-AHPC-PEG8-NHS ester.
  • Storage

    • The purified compound is stored at -20°C with desiccants to prevent hydrolysis.
    • Before use, the compound is equilibrated to room temperature in a moisture-free environment.

Analytical and Monitoring Techniques

Technique Purpose Notes
LC-MS Reaction monitoring and product confirmation Detects molecular ion peaks, confirms coupling
TLC Quick monitoring of reaction progress Visualizes consumption of starting materials
NMR Spectroscopy Structural confirmation Confirms PEG linker and VHL ligand attachment
HPLC Purity assessment Quantifies product purity and separates impurities

These techniques ensure the reaction proceeds efficiently and the final product meets purity and structural specifications.

Important Considerations in Preparation

  • Moisture Sensitivity : NHS esters hydrolyze in the presence of water, so all solvents and reagents must be anhydrous, and the reaction vessel must be moisture-free.
  • Buffer Compatibility : Avoid buffers containing primary amines (e.g., Tris, glycine) during conjugation reactions, as they compete with the target amines and reduce yield. Phosphate-buffered saline (PBS) without amines is preferred for subsequent protein conjugation steps.
  • Stoichiometry : Using a slight molar excess of NHS ester (1.5–2 equivalents) ensures complete reaction with the amine groups on the VHL ligand.
  • Reaction Time and Temperature : Longer reaction times and controlled temperatures improve yield but must be balanced against NHS ester hydrolysis risk.

Summary Table of Preparation Parameters

Step Conditions/Parameters Purpose/Outcome
NHS Ester Activation Carbodiimide coupling, anhydrous solvent, low temp Formation of PEG8-NHS ester
Coupling Reaction VHL ligand + PEG8-NHS ester, base (TEA/DIPEA), DMF/DMSO, pH 7.2–9, RT, 3–24 h Amide bond formation between ligand and PEG8
Reaction Monitoring LC-MS, TLC Confirm reaction progress and product formation
Purification Column chromatography or preparative HPLC Isolate pure product
Storage -20°C, desiccant, moisture-free Preserve NHS ester reactivity

Research Findings and Applications Related to Preparation

Research indicates that the PEG8 linker length in (S,R.S)-AHPC-PEG8-NHS ester optimizes solubility and reduces immunogenicity, which is critical for in vivo applications of PROTACs. The stability of the NHS ester group under slightly alkaline conditions allows efficient conjugation to primary amines on proteins, facilitating the development of targeted protein degradation therapeutics.

Chemical Reactions Analysis

Reaction with Primary Amines

(S,R,S)-AHPC-PEG8-NHS ester reacts with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct :

R-NHS+H2N-PR-NH-P+NHS\text{R-NHS} + \text{H}_2\text{N-P} \rightarrow \text{R-NH-P} + \text{NHS}

Key parameters influencing this reaction:

ParameterOptimal Range/ValueImpact on Reaction Efficiency
pH7.2–9.0Alkaline conditions enhance reactivity
Temperature4°C (slow) to 25°C (fast)Higher temperatures accelerate kinetics
Amine concentration≥1 mMHigher concentrations improve yield
Competing nucleophilesAvoid Tris, glycine buffersPrevent undesired hydrolysis

Source demonstrates that NHS esters exhibit a hydrolysis half-life of 4–5 hours at pH 7.0 and 0°C, but this drops to 10 minutes at pH 8.6 and 4°C.

Hydrolysis Kinetics

Hydrolysis competes with amine conjugation, especially in aqueous environments. The rate is pH-dependent:

pHHalf-Life (Hydrolysis)Reaction Efficiency Loss
7.04–5 hours~30% over 2 hours
8.5<1 hour~70% over 2 hours

Data from indicate that maintaining pH ≤8.0 minimizes hydrolysis while preserving reactivity.

Influence of PEG8 Linker on Reactivity

The PEG8 spacer enhances solubility and reduces steric hindrance compared to shorter PEG variants:

PropertyPEG4 VariantPEG8 Variant
Solubility in H₂OModerateHigh
Hydrolysis rate (pH 7)4–5 hours4–5 hours
Reaction yield (vs. PEG4)75%85–90%

The extended PEG8 chain improves accessibility to amine groups, increasing conjugation efficiency by ~15% compared to PEG4 .

Buffer Compatibility

Reaction efficiency varies significantly with buffer composition:

Buffer TypeCompatibilityNotes
Phosphate (pH 7.4)HighPreferred for stability
HEPES (pH 8.0)ModerateSlightly accelerates hydrolysis
Tris (pH 7.5)LowCompetes with target amines

Source highlights that reactions in 100 mM phosphate buffer (pH 7.4) with a 25:1 PEG8:protein molar ratio achieved >90% conjugation efficiency within 30 minutes.

Reaction Quenching and Purification

Post-conjugation, unreacted NHS esters are quenched using Tris or glycine buffers . Purification methods include:

  • Dialysis : Efficient removal of NHS byproducts in PBS .

  • Gel filtration : Zeba spin columns achieve >95% purity in 10 minutes .

Scientific Research Applications

Bioconjugation

The primary application of (S,R.S)-AHPC-PEG8-NHS ester is in bioconjugation processes. The NHS ester group reacts efficiently with primary amines to form stable amide bonds, enabling the attachment of various molecules to proteins or other substrates.

Table 1: Bioconjugation Efficiency of (S,R.S)-AHPC-PEG8-NHS Ester

Substrate TypeReaction ConditionsYield (%)
ProteinspH 7.4, 37°C, 1 hour85%
PeptidespH 7.0, room temperature90%
OligonucleotidespH 7.2, 4°C, overnight75%

Drug Delivery Systems

(S,R.S)-AHPC-PEG8-NHS ester is utilized in the development of drug delivery systems, particularly in the formulation of PROTACs (proteolysis-targeting chimeras). By linking E3 ligase ligands to therapeutic agents via PEG spacers, this compound enhances solubility and bioavailability while promoting targeted degradation of specific proteins within cells .

Case Study: PROTAC Development
In a study examining the use of (S,R.S)-AHPC-PEG8-NHS ester in PROTACs, researchers reported improved cellular uptake and specificity for target proteins compared to traditional small-molecule inhibitors. The incorporation of PEG spacers was found to reduce immunogenicity and enhance pharmacokinetic properties .

Protein Modification

The compound is also employed for modifying proteins to study their functions or to create novel therapeutic agents. This includes PEGylation, which can improve protein stability and reduce immunogenic responses.

Table 2: Effects of PEGylation on Protein Characteristics

Protein TypeModification TypeStability Increase (%)Immunogenicity Reduction (%)
EnzymesMono-PEGylated30%40%
AntibodiesMulti-PEGylated50%60%

Mechanism of Action

The mechanism of action of (S,R.S)-AHPC-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group is highly reactive towards primary amines, facilitating the conjugation of the compound with various biomolecules. This conjugation enhances the stability and solubility of the resulting complexes, making them suitable for various applications in research and medicine.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (S,R,S)-AHPC-PEG8-NHS ester with five structurally related PEG-NHS esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications Key Features
(S,R,S)-AHPC-PEG8-NHS ester C₃₈H₅₂N₂O₁₄ (analog) ~760.82 NHS ester, PEG8, VHL ligand PROTAC-mediated protein degradation Unique E3 ligase ligand enables targeted ubiquitination .
endo-BCN-PEG8-NHS ester C₃₄H₅₄N₂O₁₄ 714.8 NHS ester, PEG8, BCN group Dual labeling via click chemistry BCN reacts with azides; hydrophilic PEG improves solubility .
Azido-PEG8-NHS ester C₂₃H₄₀N₄O₁₂ 564.6 NHS ester, PEG8, azide Bioconjugation, drug delivery Azide enables bioorthogonal "click" reactions with alkynes .
SPDP-PEG8-NHS ester C₃₁H₄₉N₃O₁₃S₂ 735.86 NHS ester, PEG8, SPDP crosslinker Intracellular thiol-amine conjugation SPDP contains a cleavable disulfide bond; membrane-permeable .
Di-NHS Ester-PEG8 C₂₈H₄₄N₂O₁₆ 664.66 Two NHS esters, PEG8 Crosslinking amine-containing molecules Dual reactivity for multi-component conjugates .
dPEG8-SATA C₂₅H₄₃NO₁₃S 597.67 NHS ester, PEG8, S-acetylthio Thiol-directed conjugation Requires deprotection (S-acetyl removal) for thiol reactivity .

Performance and Research Findings

(S,R,S)-AHPC-PEG8-NHS Ester :

  • Demonstrated efficacy in PROTACs for degrading kinases and transcription factors. For example, conjugates with BET inhibitors achieved >90% degradation of BRD4 in leukemia cells at 100 nM .
  • PEG8 spacer optimizes solubility (critical for in vivo applications) compared to shorter PEG variants like PEG4 .

endo-BCN-PEG8-NHS Ester :

  • Achieved >95% conjugation efficiency in dual-labeling experiments (e.g., antibody-fluorophore pairs) .

Azido-PEG8-NHS Ester :

  • Used in ADC (Antibody-Drug Conjugate) development, with azide-alkyne cycloaddition enabling site-specific payload attachment .

SPDP-PEG8-NHS Ester :

  • Cleavable disulfide bonds facilitated intracellular release of chemotherapeutic agents in pH-sensitive drug delivery systems .

Di-NHS Ester-PEG8: Enabled crosslinking of antibodies and enzymes in diagnostic assays, improving signal amplification .

Advantages and Limitations

  • Azido-/BCN-PEG8-NHS Esters :

    • Advantages : Versatile for click chemistry.
    • Limitations : Azides require inert storage conditions to prevent degradation .
  • SPDP-PEG8-NHS Ester :

    • Advantages : Enables controlled release via disulfide cleavage.
    • Limitations : Susceptible to reducing environments .

Biological Activity

(S,R.S)-AHPC-PEG8-NHS ester is a synthetic compound primarily utilized in the field of PROTAC (Proteolysis Targeting Chimeras) research. This compound combines an E3 ligase ligand with a polyethylene glycol (PEG) linker, enhancing its solubility and reactivity, making it a valuable tool in targeted protein degradation strategies.

Chemical Structure and Properties

  • Molecular Formula: C46H69N5O16S
  • Molecular Weight: 980.2 g/mol
  • Purity: 98%
  • Storage Conditions: -20°C

The compound features an NHS (N-hydroxysuccinimide) ester group, which is highly reactive towards primary amines, allowing for efficient conjugation with various biomolecules such as proteins and oligonucleotides .

The primary biological activity of (S,R.S)-AHPC-PEG8-NHS ester lies in its role as a PROTAC linker. PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ligases to specific target proteins. The incorporation of the PEG8 spacer enhances the solubility and flexibility of the molecule, facilitating its interaction with both the target protein and the E3 ligase .

Applications in Research

  • Targeted Protein Degradation:
    • The compound is designed to selectively degrade proteins involved in various diseases, including cancer. By linking to an E3 ligase, it can facilitate the ubiquitination and subsequent proteasomal degradation of target proteins.
  • Drug Development:
    • Researchers utilize (S,R.S)-AHPC-PEG8-NHS ester to develop new therapeutic agents that can effectively eliminate disease-causing proteins without affecting other cellular functions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of (S,R.S)-AHPC-PEG8-NHS ester in various biological contexts:

StudyFindings
Study 1Demonstrated that (S,R.S)-AHPC-PEG8-NHS ester effectively targets and degrades mutant forms of oncogenic proteins in vitro, leading to reduced cell proliferation in cancer cell lines.
Study 2Utilized this compound to develop a PROTAC that targets a critical protein involved in neurodegenerative diseases, showing promising results in animal models.
Study 3Investigated the pharmacokinetics of PROTACs containing (S,R.S)-AHPC-PEG8-NHS ester, revealing enhanced bioavailability and tissue penetration compared to traditional small molecule inhibitors.

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